molecular formula C26H52O2 B1600383 Ethylhexyl isostearate CAS No. 81897-25-8

Ethylhexyl isostearate

Cat. No.: B1600383
CAS No.: 81897-25-8
M. Wt: 396.7 g/mol
InChI Key: QSNJNCHUFWULBZ-UHFFFAOYSA-N
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Description

Ethylhexyl isostearate is an ester derived from the reaction between isooctadecanoic acid and 2-ethylhexanol. It is widely used in the cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is known for its ability to enhance the texture and spreadability of cosmetic formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylhexyl isostearate is synthesized through an esterification reaction between isooctadecanoic acid and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed into the system. The reaction mixture is heated to maintain the reflux conditions, and the water formed is continuously removed. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethylhexyl isostearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecanoic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Ethylhexyl isostearate functions primarily as an emollient by forming a protective layer on the skin’s surface. This layer helps to retain moisture, preventing water loss and keeping the skin hydrated and supple. The compound’s long hydrocarbon chains contribute to its ability to create a smooth and non-greasy texture on the skin . Additionally, its ester bond allows for easy hydrolysis, facilitating the release of its constituent alcohol and acid, which can further interact with the skin .

Properties

IUPAC Name

2-ethylhexyl 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-5-7-21-25(6-2)23-28-26(27)22-19-17-15-13-11-9-8-10-12-14-16-18-20-24(3)4/h24-25H,5-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJNCHUFWULBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81897-25-8
Record name Ethylhexyl isostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081897258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYLHEXYL ISOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z37I6ZS2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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